molecular formula C14H12N2O3S2 B11208341 4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide

4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide

Cat. No.: B11208341
M. Wt: 320.4 g/mol
InChI Key: NXYFRXYWOVNKFV-UHFFFAOYSA-N
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Description

4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, an oxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide typically involves multiple steps. One common method involves the initial formation of the oxazole ring, followed by the introduction of the thiophene and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Thiophene Group: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N2O3S2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(3-methyl-1,2-oxazol-5-yl)-N-phenylthiophene-2-sulfonamide

InChI

InChI=1S/C14H12N2O3S2/c1-10-7-13(19-15-10)11-8-14(20-9-11)21(17,18)16-12-5-3-2-4-6-12/h2-9,16H,1H3

InChI Key

NXYFRXYWOVNKFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

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